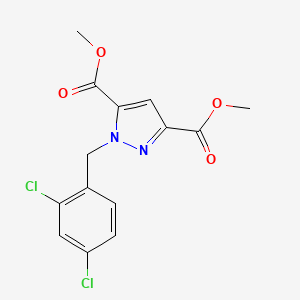![molecular formula C21H21N3O5S B5049474 N~1~-1-naphthyl-N~2~-[(2-nitrophenyl)sulfonyl]valinamide](/img/structure/B5049474.png)
N~1~-1-naphthyl-N~2~-[(2-nitrophenyl)sulfonyl]valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-1-naphthyl-N2-[(2-nitrophenyl)sulfonyl]valinamide, commonly known as NNV, is a synthetic compound that has been used in scientific research for various purposes. NNV is a protease inhibitor that has been shown to have potential in the treatment of diseases such as cancer, HIV, and Alzheimer's disease.
Mecanismo De Acción
NNV inhibits the activity of proteases by binding to the active site of the enzyme. The sulfonamide group of NNV interacts with the active site of the protease, preventing the substrate from binding. This results in the inhibition of the protease activity.
Biochemical and Physiological Effects:
NNV has been shown to have various biochemical and physiological effects. Inhibition of protease activity can lead to the inhibition of various physiological processes. For example, inhibiting cathepsin B activity can lead to a decrease in cancer cell invasion and metastasis. Inhibiting HIV protease activity can lead to a decrease in viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NNV in lab experiments is that it is a relatively simple compound to synthesize. NNV is also a potent protease inhibitor, which makes it useful in various applications. However, one of the limitations of using NNV is that it can be toxic to cells at high concentrations. Therefore, it is essential to use the appropriate concentration of NNV in lab experiments.
Direcciones Futuras
There are various future directions for the use of NNV in scientific research. One potential application of NNV is in the treatment of Alzheimer's disease. Amyloid beta, a protein that is involved in the development of Alzheimer's disease, is cleaved by proteases. Inhibiting the activity of these proteases could potentially slow down the progression of Alzheimer's disease. Another potential application of NNV is in the treatment of viral infections other than HIV. NNV has been shown to inhibit the activity of other viral proteases, such as those involved in the replication of hepatitis C virus and human papillomavirus.
Conclusion:
In conclusion, N-1-1-naphthyl-N2-[(2-nitrophenyl)sulfonyl]valinamide is a synthetic compound that has been used in scientific research for various purposes. It is a potent protease inhibitor that has potential in the treatment of diseases such as cancer, HIV, and Alzheimer's disease. NNV is a relatively simple compound to synthesize, but it can be toxic to cells at high concentrations. There are various future directions for the use of NNV in scientific research, including the treatment of Alzheimer's disease and other viral infections.
Métodos De Síntesis
NNV can be synthesized by reacting 1-naphthylamine with N-(tert-butoxycarbonyl)valine to form N-1-naphthyl-N-(tert-butoxycarbonyl)valinamide. This compound is then reacted with 2-nitrobenzenesulfonyl chloride to form N-1-naphthyl-N2-[(2-nitrophenyl)sulfonyl]valinamide. The synthesis method is relatively simple and can be done in a laboratory setting.
Aplicaciones Científicas De Investigación
NNV has been used in scientific research for various purposes. One of the most common uses of NNV is as a protease inhibitor. Proteases are enzymes that cleave proteins, and they play a crucial role in various physiological processes. NNV has been shown to inhibit the activity of proteases such as cathepsin B, which is involved in cancer progression. NNV has also been shown to inhibit the activity of HIV protease, which is essential for the replication of the virus.
Propiedades
IUPAC Name |
3-methyl-N-naphthalen-1-yl-2-[(2-nitrophenyl)sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-14(2)20(23-30(28,29)19-13-6-5-12-18(19)24(26)27)21(25)22-17-11-7-9-15-8-3-4-10-16(15)17/h3-14,20,23H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCQVGWWCMYYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5049391.png)
![6-chloro-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5049402.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5049407.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5049420.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine](/img/structure/B5049422.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B5049428.png)
![8-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5049443.png)
![2-chloro-3-[(4-chlorophenyl)amino]naphthoquinone](/img/structure/B5049448.png)

![2-chloro-1-[3-(3-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5049463.png)
![diethyl ({methyl[(4-methylphenyl)sulfonyl]amino}methyl)phosphonate](/img/structure/B5049482.png)

![10-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5049500.png)
![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5049512.png)